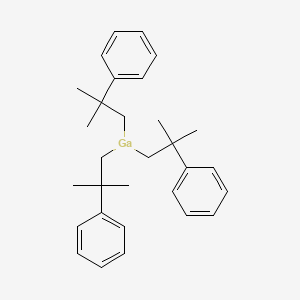
Tris(2-methyl-2-phenylpropyl)gallane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(2-methyl-2-phenylpropyl)gallium is a chemical compound with the molecular formula C₃₀H₃₉Ga.
Vorbereitungsmethoden
The preparation of Tris(2-methyl-2-phenylpropyl)gallium involves synthetic routes that typically include the reaction of gallium trichloride with 2-methyl-2-phenylpropyl ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Tris(2-methyl-2-phenylpropyl)gallium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of gallium oxides.
Reduction: It can be reduced using suitable reducing agents, resulting in the formation of lower oxidation state gallium compounds.
Substitution: The ligands in the compound can be substituted with other ligands through nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Tris(2-methyl-2-phenylpropyl)gallium has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other gallium-containing compounds and materials.
Medicine: Gallium compounds, including Tris(2-methyl-2-phenylpropyl)gallium, are being investigated for their anticancer properties.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of Tris(2-methyl-2-phenylpropyl)gallium involves its interaction with molecular targets such as transferrin, a protein that transports iron in the blood. Gallium competes with iron for binding to transferrin, disrupting iron homeostasis in cells. This disruption can lead to the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis, ultimately resulting in cell death .
Vergleich Mit ähnlichen Verbindungen
Tris(2-methyl-2-phenylpropyl)gallium can be compared with other gallium compounds such as:
Tris(8-quinolinolato)gallium(III) (KP46): Known for its anticancer properties and clinical trials in renal cell carcinoma.
Tris(3-hydroxy-2-methyl-4H-pyran-4-onato)gallium(III) (GaM): Another gallium compound with potential anticancer applications.
The uniqueness of Tris(2-methyl-2-phenylpropyl)gallium lies in its specific ligand structure, which may confer distinct chemical and biological properties compared to other gallium compounds.
Eigenschaften
CAS-Nummer |
138667-97-7 |
|---|---|
Molekularformel |
C30H39Ga |
Molekulargewicht |
469.4 g/mol |
IUPAC-Name |
tris(2-methyl-2-phenylpropyl)gallane |
InChI |
InChI=1S/3C10H13.Ga/c3*1-10(2,3)9-7-5-4-6-8-9;/h3*4-8H,1H2,2-3H3; |
InChI-Schlüssel |
HAFIBJGHWMFQHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C[Ga](CC(C)(C)C1=CC=CC=C1)CC(C)(C)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


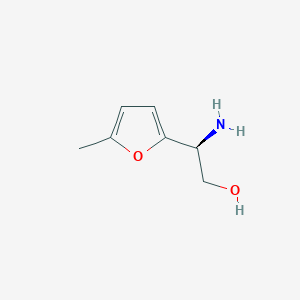
![tert-butyl 4-(benzylamino)-2-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B13145786.png)
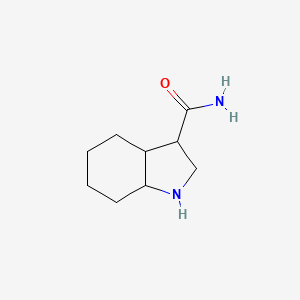
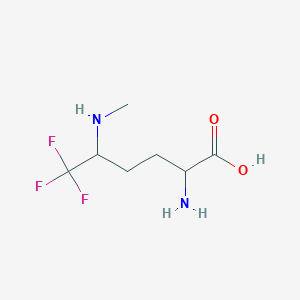
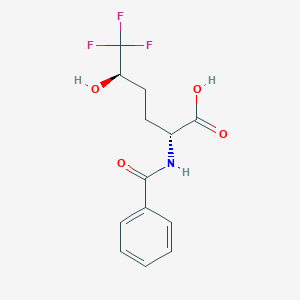
![9,10-Anthracenedione, 1-chloro-8-[(4-ethoxyphenyl)amino]-](/img/structure/B13145798.png)
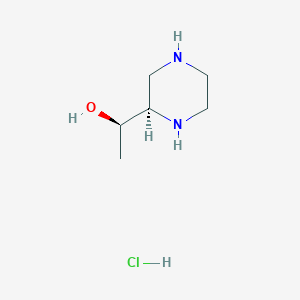
![sodium;[(2R)-3-[2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13145804.png)
![1-(Benzo[c][1,2,5]oxadiazol-5-yl)ethanol](/img/structure/B13145814.png)
![7-(3-(9H-Fluoren-9-ylidene)prop-1-en-1-yl)-7H-dibenzo[c,g]fluorene](/img/structure/B13145824.png)
![(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]-(4-methyl-2-oxochromen-7-yl)amino]-3-(4-hydroxyphenyl)propanamide](/img/structure/B13145832.png)
![1-Amino-4-[(4-tert-butylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13145833.png)
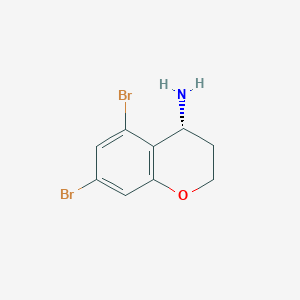
![2,8-Dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13145853.png)
